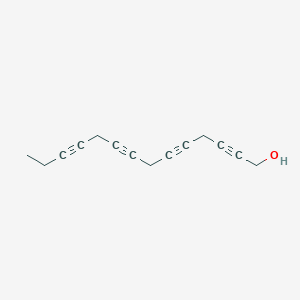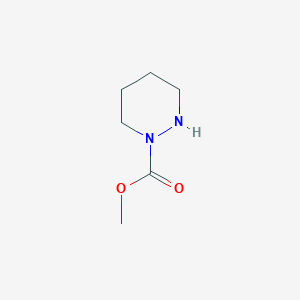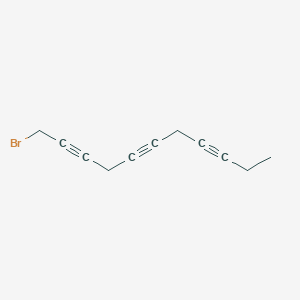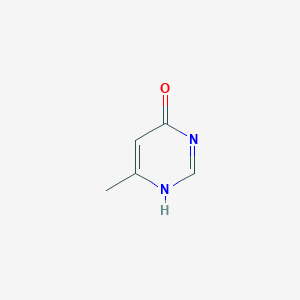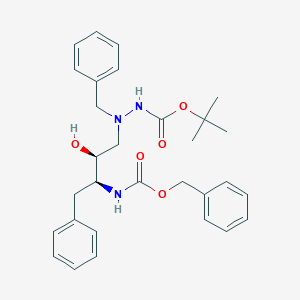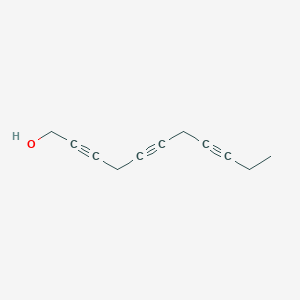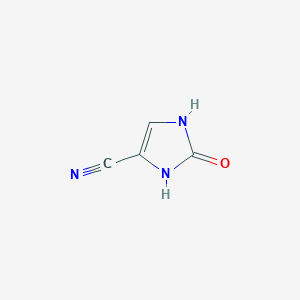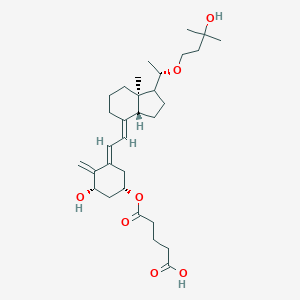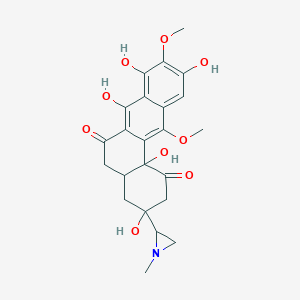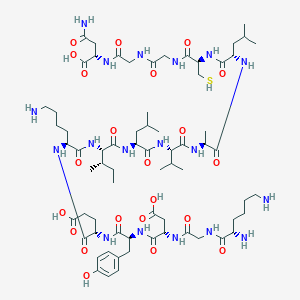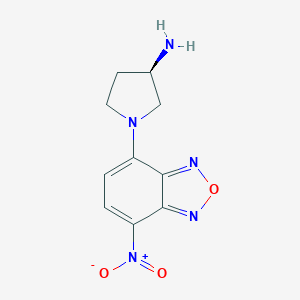![molecular formula C20H36 B114443 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) CAS No. 156139-85-4](/img/structure/B114443.png)
4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C20H36 and a molecular weight of 276.5 g/mol. This compound is characterized by its unique structure, which includes a pentyl group and a prop-1-en-1-yl group attached to a bicyclohexane core. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the bicyclohexane core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of the pentyl group: This step involves the alkylation of the bicyclohexane core using a pentyl halide under basic conditions.
Addition of the prop-1-en-1-yl group: This can be done through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
In an industrial setting, the production of 4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) is used in various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and kinetics.
Biology: Investigating its effects on biological systems and potential as a bioactive molecule.
Medicine: Exploring its potential therapeutic properties and drug development.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane)
- 4-Hexyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane)
- 4-Pentyl-4’-[(1E)-but-1-en-1-yl]-1,1’-bi(cyclohexane)
Uniqueness
4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-pentyl-4-[4-[(E)-prop-1-enyl]cyclohexyl]cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h4,7,17-20H,3,5-6,8-16H2,1-2H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZKWMBZCQZGMN-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C=CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)/C=C/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608995 |
Source


|
| Record name | 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156139-85-4 |
Source


|
| Record name | 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

